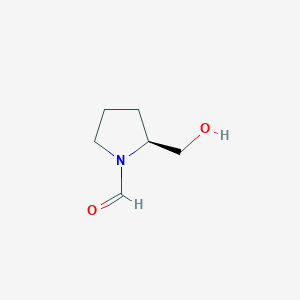

(2S)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-(hydroxymethyl)pyrrolidine-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-4-6-2-1-3-7(6)5-9/h5-6,8H,1-4H2/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUQKALRYUVKGS-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00493170 | |

| Record name | (2S)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00493170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55456-46-7 | |

| Record name | (2S)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00493170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2s 2 Hydroxymethyl Pyrrolidine 1 Carbaldehyde

Established Stereoselective Synthetic Routes from Chiral Precursors

The primary strategy for obtaining optically pure (2S)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde relies on the use of starting materials from the chiral pool, ensuring the desired stereochemistry is retained throughout the synthetic sequence.

L-proline, a naturally occurring amino acid, serves as a common and inexpensive starting material for the synthesis of various pyrrolidine (B122466) derivatives. nih.govmdpi.com The synthesis of the target carbaldehyde from L-proline typically involves a multi-step sequence that begins with the reduction of the carboxylic acid moiety.

The most direct route involves the reduction of L-proline to (S)-prolinol ((2S)-2-(Hydroxymethyl)pyrrolidine). This transformation is classically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). nih.gov Once (S)-prolinol is obtained, the synthesis proceeds through the formylation of the secondary amine. This step can be accomplished using various formylating agents, such as formic acid or ethyl formate (B1220265), to introduce the carbaldehyde group onto the pyrrolidine nitrogen. This sequence yields the target compound, (2S)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde.

A representative reaction scheme is as follows:

Reduction of L-Proline: The carboxylic acid of L-proline is reduced to a primary alcohol, yielding (S)-prolinol.

N-Formylation: The secondary amine of (S)-prolinol is acylated with a formyl group.

| Step | Precursor | Key Reagent(s) | Intermediate/Product | Typical Yield (%) |

| 1 | L-Proline | Lithium Aluminum Hydride (LiAlH₄) in THF | (S)-Prolinol | >90% |

| 2 | (S)-Prolinol | Ethyl Formate | (2S)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde | Variable |

This established pathway is reliable for producing the desired stereoisomer due to the inherent chirality of the L-proline starting material. nih.gov

An alternative strategy involves the modification of already functionalized chiral pyrrolidines. This approach can offer advantages in terms of selectivity and the avoidance of harsh reagents. For instance, a synthesis can commence with a protected form of (S)-prolinol, such as N-Boc-(S)-prolinol ((2S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate).

In this approach, the nitrogen is already protected, allowing for selective manipulation of other parts of the molecule if needed. The crucial step is the deprotection of the amine followed by a controlled N-formylation. The tert-butyloxycarbonyl (Boc) protecting group can be removed under acidic conditions (e.g., with trifluoroacetic acid), and the resulting free amine is then formylated. This method provides a high degree of control over the synthetic sequence.

Another example of derivatization involves the functionalization of trans-4-Hydroxy-L-proline. This precursor can undergo a series of transformations, including protection, oxidation, and reduction steps, to construct complex polyhydroxylated pyrrolidines. nih.gov While more complex, these routes demonstrate the versatility of using functionalized pyrrolidine precursors to access a wide range of derivatives, including the target carbaldehyde, through strategic manipulation of functional groups.

Development of Novel and Green Synthetic Strategies

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient processes, minimizing waste and energy consumption. These principles are being applied to the synthesis of chiral compounds like (2S)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde.

Biocatalysis offers a powerful alternative to traditional chemical methods, providing high selectivity under mild reaction conditions. acs.org Enzymes, such as oxidoreductases, can be employed for key transformations. A potential chemoenzymatic route to the target compound could involve the enzymatic reduction of a suitable precursor, such as (S)-1-formylpyrrolidine-2-carboxylic acid. An alcohol dehydrogenase (ADH), for example, could stereoselectively reduce the carboxylic acid to the primary alcohol, minimizing the need for metal hydrides and simplifying workup procedures. acs.org

The advantages of biocatalytic steps include:

High Stereoselectivity: Enzymes can distinguish between enantiomers and prochiral faces, ensuring the correct stereochemical outcome. acs.org

Mild Conditions: Reactions are typically run in aqueous media at or near room temperature and neutral pH, reducing energy demand. acs.org

Reduced Waste: The high selectivity minimizes the need for protecting groups and reduces the formation of byproducts. acs.org

| Feature | Conventional Chemical Synthesis (e.g., LiAlH₄ Reduction) | Potential Biocatalytic Synthesis (e.g., ADH Reduction) |

| Reagent | Strong, often pyrophoric, metal hydrides | Biodegradable enzyme, often in whole-cell systems |

| Solvent | Anhydrous organic solvents (e.g., THF) | Aqueous buffer |

| Temperature | Often requires cooling or reflux | Ambient temperature (e.g., 20–40 °C) |

| Workup | Quenching with acid/base, extraction | Simple extraction or product crystallization |

| Waste | Metal salts, organic solvent waste | Primarily aqueous waste, biodegradable catalyst |

The application of green chemistry principles aims to create more environmentally benign synthetic processes. In the context of synthesizing (2S)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde, this involves several considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple steps are performed in a single reactor, can improve atom economy. rsc.org

Use of Safer Solvents and Reagents: Replacing hazardous reagents like LiAlH₄ with safer alternatives such as sodium borohydride derivatives or exploring catalytic hydrogenation. Similarly, replacing chlorinated solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ethanol (B145695) is preferred.

Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste. For instance, catalytic transfer hydrogenation for the reduction step would be a greener alternative to metal hydrides.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. flinders.edu.au This technology allows for precise control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, better selectivity, and improved safety. thieme-connect.deresearchgate.net

A multi-step synthesis of (2S)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde from L-proline could be translated into a continuous flow process. For example:

Reduction Step: A solution of an L-proline ester could be passed through a heated tube reactor containing a packed bed of a solid-supported reducing agent.

Formylation Step: The output from the first reactor could be mixed in-line with a formylating agent and passed through a second reactor to complete the N-formylation.

This integrated approach minimizes manual handling of intermediates, reduces reaction times from hours to minutes, and allows for safer handling of potentially hazardous reagents. flinders.edu.au The enhanced thermal control in microreactors can prevent runaway reactions, and the small reactor volumes reduce the risk associated with process scale-up. researchgate.net

Industrial Scale-Up Considerations and Process Optimization

Transitioning the synthesis of (2S)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde from the laboratory to an industrial scale introduces a new set of challenges focused on safety, cost-effectiveness, efficiency, and environmental impact.

Starting Material and Reagent Selection: The choice of L-proline as the starting material is advantageous due to its availability and high optical purity. mdpi.com However, the reagents used in subsequent steps must be carefully selected. For the reduction step, large-scale operations often avoid pyrophoric and expensive reagents like LiAlH₄ in favor of safer and more economical alternatives such as catalytic hydrogenation, provided a suitable catalyst and conditions can be developed to prevent catalyst poisoning and side reactions.

Process Optimization: Optimization of the N-formylation step is critical for industrial production. Key parameters to optimize include:

Reagent Choice: Using formic acid is cost-effective, but methods involving activating agents or alternative formylating reagents like ethyl formate might offer better yields and easier work-up procedures on a large scale. researchgate.net

Reaction Conditions: Temperature, solvent, reaction time, and reactant concentrations must be fine-tuned to maximize yield and purity while minimizing energy consumption and reaction time. For example, the effect of temperature on the yield of N-formylation of pyrrolidine has been studied to determine optimal conditions.

Purification: Industrial processes favor crystallization over chromatographic purification due to lower cost and solvent consumption. Developing a robust crystallization procedure for the final product is a key goal. If impurities are difficult to remove, alternative purification methods may be necessary. google.com

Waste Reduction: The process should be designed to minimize waste. This includes using catalytic methods where possible, recycling solvents, and choosing reagents that result in easily disposable byproducts. The use of chloroacetyl chloride as both a reagent and solvent in a related synthesis illustrates a strategy to reduce waste streams. google.com

Quality Control: Throughout the manufacturing process, stringent quality control is necessary. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are used to monitor the progress of reactions, check for the absence of starting materials, and determine the purity and enantiomeric excess of the final product. google.com This ensures that the final compound meets the required specifications for its intended use as a chemical intermediate. Understanding and optimizing factors such as substrate uptake and metabolism can also be crucial for improving the efficiency of biocatalytic processes, providing a model for optimizing chemical syntheses. nih.gov

Reactivity and Chemical Transformations of 2s 2 Hydroxymethyl Pyrrolidine 1 Carbaldehyde

As a Chiral Building Block

As a chiral building block, this compound provides a pre-defined stereocenter that can be incorporated into larger, more complex molecules. This is particularly valuable in the synthesis of natural products and pharmaceutical agents, where specific stereoisomers are often required for biological activity. Its two reactive functional groups, the aldehyde and the hydroxyl group, allow for a wide range of chemical transformations, enabling the construction of diverse molecular architectures.

Role in Asymmetric Synthesis

In the broader context of asymmetric synthesis, pyrrolidine (B122466) derivatives are widely recognized for their effectiveness as organocatalysts. While specific catalytic applications of (2S)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde itself are not as extensively documented as those of other proline-derived catalysts, its structural motifs are present in many successful organocatalysts. The secondary amine functionality, once deprotected from the formyl group, can participate in enamine or iminium ion catalysis, facilitating a variety of stereoselective transformations. The presence of the hydroxymethyl group can also play a role in directing the stereochemical outcome of reactions through hydrogen bonding or steric interactions.

Applications in Asymmetric Synthesis and Organic Transformations

Use in Asymmetric Catalysis

While specific research detailing the direct use of (2S)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde as a catalyst is limited, the broader class of proline-derived organocatalysts is extensively studied and utilized in a range of asymmetric transformations. These catalysts are known to activate substrates through the formation of enamine or iminium ion intermediates.

Aldol (B89426) Reactions

Proline and its derivatives are renowned for their ability to catalyze asymmetric aldol reactions, a fundamental carbon-carbon bond-forming reaction. The pyrrolidine (B122466) moiety facilitates the formation of a chiral enamine intermediate with a ketone donor, which then reacts with an aldehyde acceptor in a stereocontrolled manner.

Michael Additions

Similarly, these types of chiral pyrrolidine-based catalysts are effective in promoting asymmetric Michael additions, where a nucleophile adds to an α,β-unsaturated carbonyl compound. The catalyst directs the approach of the nucleophile to one face of the Michael acceptor, leading to the formation of an enantioenriched product.

Conclusion

(2S)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde is a versatile chiral compound synthesized from the readily available amino acid L-proline. Its combination of functional groups and inherent stereochemistry makes it a valuable tool for synthetic organic chemists. While its direct applications as a catalyst are an area for further exploration, its role as a chiral building block and its relation to the well-established class of proline-based organocatalysts highlight its significance in the pursuit of stereochemically complex molecular architectures. Future research may further uncover the specific catalytic potential of this intriguing molecule in a wider array of asymmetric transformations.

Computational and Theoretical Chemistry Studies

CAS Number

The Chemical Abstracts Service (CAS) Registry Number for (2S)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde is 55456-46-7. fishersci.com

PubChem CID

The PubChem Compound Identification (CID) for this molecule is 118554041. nih.gov

Future Research Directions and Emerging Avenues

Exploration of Novel Reaction Pathways and Catalytic Systems

The inherent chirality and functional groups of (2S)-2-(hydroxymethyl)pyrrolidine-1-carbaldehyde make it a prime candidate for the development of novel reaction pathways and catalytic systems. Future research is likely to focus on harnessing its unique structure for asymmetric synthesis.

One promising avenue is its use as a precursor for more complex organocatalysts. The aldehyde functionality can be readily transformed into a variety of other groups, allowing for the synthesis of a library of derivatives. These new catalysts could be screened for their efficacy in a range of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. The development of bifunctional catalysts, where both the pyrrolidine (B122466) ring and the modified hydroxymethyl group participate in the catalytic cycle, is a particularly exciting prospect.

Furthermore, the exploration of catalyst-tuned regio- and enantioselective reactions represents a significant area for future work. By carefully selecting metal catalysts and chiral ligands, it may be possible to control the outcome of reactions involving (2S)-2-(hydroxymethyl)pyrrolidine-1-carbaldehyde or its derivatives, leading to the selective synthesis of either C2- or C3-functionalized pyrrolidines. organic-chemistry.org The development of stereoselective 1,3-dipolar cycloaddition reactions using derivatives of this compound could also provide access to densely substituted and structurally complex pyrrolidine rings with high diastereoselectivity. acs.org

Integration with Automation and High-Throughput Synthesis Technologies

The increasing role of automation and high-throughput technologies in chemical synthesis presents a significant opportunity for the future of (2S)-2-(hydroxymethyl)pyrrolidine-1-carbaldehyde research. nih.gov These technologies can accelerate the discovery of new applications and the optimization of reaction conditions.

Future research could involve the use of automated synthesis platforms to rapidly generate a diverse library of derivatives from (2S)-2-(hydroxymethyl)pyrrolidine-1-carbaldehyde. By systematically varying the substituents on the pyrrolidine ring or modifying the carbaldehyde and hydroxymethyl groups, a vast chemical space can be explored in a time-efficient manner. This approach is particularly well-suited for the discovery of new organocatalysts or biologically active molecules.

High-throughput screening methods can then be employed to evaluate the properties of these newly synthesized compounds. For instance, in the search for new catalysts, automated reaction screening can quickly identify the most effective derivatives for a particular transformation. This integration of automated synthesis and high-throughput screening has the potential to significantly shorten the timeline for catalyst development and optimization. nih.gov

Sustainable and Resource-Efficient Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on (2S)-2-(hydroxymethyl)pyrrolidine-1-carbaldehyde will likely prioritize the development of more sustainable and resource-efficient synthetic methods.

A key focus will be the use of environmentally benign solvents, such as water, or even solvent-free reaction conditions. researchgate.netcapes.gov.br The development of proline-derivative catalyzed multi-component reactions in aqueous media is a particularly promising area, as it combines the benefits of water as a solvent with the efficiency of generating multiple chemical bonds in a single operation. researchgate.net

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The unique structural features of (2S)-2-(hydroxymethyl)pyrrolidine-1-carbaldehyde make it an attractive building block for the creation of novel materials and supramolecular assemblies. Interdisciplinary research at the interface of organic chemistry, materials science, and supramolecular chemistry is expected to open up new and exciting applications.

In materials science, derivatives of this chiral compound could be incorporated into the framework of metal-organic frameworks (MOFs) or covalent-organic frameworks (COFs). rsc.org Such chiral frameworks could find applications in enantioselective separations, asymmetric catalysis, and chiral sensing. bohrium.comresearchgate.net The development of chiral hybrid materials, where pyrrolidine units are integrated into a siliceous framework, has already shown promise for performing asymmetric Michael additions with high stereocontrol. nih.gov

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for (2S)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde?

- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, analogous pyrrolidine derivatives are synthesized by reacting fluorinated aldehydes with amines in polar aprotic solvents (e.g., DMF) under reflux (150°C) with potassium carbonate as a base. The reaction progress is monitored via TLC, followed by extraction with ethyl acetate and purification via column chromatography . Adjust stoichiometry (1:1 molar ratio of aldehyde to amine) and reaction time (20 hours) based on precursor reactivity.

Q. What analytical techniques are recommended for characterizing (2S)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde?

- Methodological Answer :

- NMR Spectroscopy : Confirm stereochemistry and functional groups using H and C NMR. For related compounds, aromatic protons appear at δ 7.61 (d, Hz) and δ 6.75 (t, Hz), while aldehyde protons resonate near δ 10.01 (s) .

- HPLC/MS : Assess purity and molecular weight. Use reverse-phase C18 columns with acetonitrile/water gradients.

- Elemental Analysis : Verify empirical formula (e.g., %N calculated vs. observed: 7.99% vs. 7.5% in analogs) .

Q. What are the key stability considerations for storing (2S)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen). Avoid contact with oxidizing agents (e.g., peroxides), which may induce decomposition into toxic gases (e.g., NO). Regularly validate stability via NMR or HPLC, especially after long-term storage .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity of (2S)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde?

- Methodological Answer :

- Design of Experiments (DOE) : Systematically vary solvents (DMF vs. acetonitrile), temperatures (120–160°C), and catalysts (e.g., Pd/C for hydrogenation).

- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves for water removal) or adjust pH during extraction (e.g., ammonium chloride washes to remove unreacted amines) .

- Microwave-Assisted Synthesis : Reduce reaction time from 20 hours to <5 hours while maintaining >90% yield, as demonstrated for structurally similar aldehydes .

Q. How can researchers resolve discrepancies in spectral data during characterization?

- Methodological Answer :

- Cross-Validation : Compare experimental H NMR with computational predictions (DFT calculations at B3LYP/6-31G* level).

- Isotopic Labeling : Use N or C-labeled precursors to trace signal origins in complex spectra.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., distinguish aldehyde protons from aromatic ring protons .

Q. What strategies are effective in elucidating the reaction mechanisms involving (2S)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in situ IR or Raman spectroscopy to identify rate-determining steps.

- Isotope Effects : Replace hydroxyl hydrogens with deuterium to study hydrogen-bonding roles in catalysis.

- Computational Modeling : Use Gaussian or ORCA software to simulate transition states and activation energies for key intermediates .

Q. How should researchers design experiments to assess the biological activity and toxicity of this compound?

- Methodological Answer :

- In Vitro Assays : Screen for enzyme inhibition (e.g., proteases) using fluorescence-based assays. Test cytotoxicity via MTT or resazurin assays in HEK293 or HepG2 cells.

- In Vivo Models : Administer subacute doses (10–100 mg/kg) in rodent models, monitoring liver/kidney biomarkers (ALT, creatinine). Note: Acute toxicity data are currently unavailable, necessitating cautious dose escalation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.